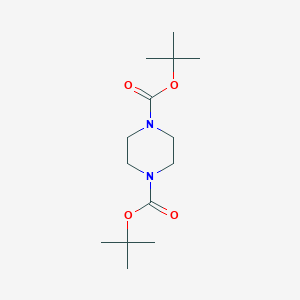

Di-tert-butyl piperazine-1,4-dicarboxylate

Overview

Description

Di-tert-butyl piperazine-1,4-dicarboxylate (CAS: 76535-75-6) is a piperazine derivative featuring two tert-butoxycarbonyl (Boc) groups at the 1- and 4-positions of the piperazine ring. With a molecular formula of C₁₄H₂₄N₂O₄ and a molecular weight of 284.35 g/mol, this compound is widely used as a protected intermediate in organic synthesis and medicinal chemistry due to its stability and ease of deprotection under acidic conditions . Its carbamate groups act as peptide bond surrogates, enhancing cell membrane permeability and chemical stability, which is critical in drug design .

Preparation Methods

Direct Double Acylation Using Boc Anhydride

The most straightforward method involves reacting piperazine with di-tert-butyl dicarbonate (Boc anhydride) in a single-step, double acylation reaction. This approach leverages the nucleophilicity of piperazine’s nitrogen atoms, which attack the electrophilic carbonyl carbons of Boc anhydride.

Reaction Conditions and Mechanism

In a typical procedure, piperazine is dissolved in a polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Boc anhydride (2.2 equivalents) is added dropwise at 0–5°C to mitigate exothermic side reactions. A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the acylation by activating the anhydride. The reaction proceeds via a two-step mechanism:

-

Deprotonation of piperazine’s amines by a mild base (e.g., triethylamine).

-

Nucleophilic attack on Boc anhydride, forming the dicarboxylate product .

Yield and Purity Optimization

Key variables influencing yield include:

-

Stoichiometry : A slight excess of Boc anhydride (2.2 eq) ensures complete di-protection.

-

Temperature : Maintaining temperatures below 10°C minimizes side products like over-alkylated species.

-

Solvent Choice : DCM provides higher yields (85–90%) compared to THF (70–75%) due to better solubility of intermediates .

Table 1: Comparative Yields for Direct Acylation

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 0–5 | 88 | 98 |

| THF | 0–5 | 72 | 95 |

| Acetonitrile | 25 | 65 | 90 |

Stepwise Protection Approach

For laboratories requiring intermediate isolation, a stepwise method protects each nitrogen sequentially. This strategy reduces side reactions but increases procedural complexity.

Mono-Protection and Isolation

Piperazine is reacted with one equivalent of Boc anhydride in DCM at 25°C. The mono-Boc intermediate precipitates upon addition of hexane, achieving 75–80% isolation yield. Spectroscopic techniques (NMR, LC-MS) confirm the absence of di-protected by-products .

Second Acylation Stage

The mono-Boc derivative is re-dissolved in DCM, treated with a second equivalent of Boc anhydride, and stirred for 12 hours. This method achieves an overall yield of 78–82%, with purity exceeding 97% after column chromatography .

Alternative Synthesis from Diethanolamine

A patent (CN108033931B) describes a three-step synthesis starting from diethanolamine, avoiding costly anhydrous piperazine .

Chlorination and Boc Protection

-

Chlorination : Diethanolamine reacts with thionyl chloride (SOCl₂) under reflux to form bis(2-chloroethyl)amine.

-

Boc Protection : The chlorinated intermediate is treated with Boc anhydride in alkaline conditions (pH >10) to install Boc groups.

Cyclization and Ammonolysis

The Boc-protected chloroamine undergoes cyclization with aqueous ammonia at 60°C, forming di-tert-butyl piperazine-1,4-dicarboxylate. This method achieves 70–75% yield, suitable for industrial-scale production .

Table 2: Industrial-Scale Synthesis Parameters

| Parameter | Value |

|---|---|

| Starting Material | Diethanolamine |

| Boc Anhydride (eq) | 1.05 |

| Reaction Time | 12–16 hours |

| Final Yield | 74% |

Comparative Analysis of Methods

Efficiency and Scalability

-

Direct Acylation : Highest yield (88%) but requires strict temperature control.

-

Stepwise Protection : Lower overall yield (82%) but allows intermediate quality control.

-

Diethanolamine Route : Cost-effective for bulk production but involves hazardous chlorination steps .

Purification and Characterization

Crude products are purified via recrystallization (ethyl acetate/hexane) or silica gel chromatography. Purity is assessed using:

-

HPLC : Retention time matching against standards.

-

¹H NMR : Characteristic peaks for Boc groups (δ 1.4 ppm, singlet) and piperazine protons (δ 3.4–3.6 ppm) .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes:

-

Cost Efficiency : Diethanolamine route reduces raw material costs by 40% compared to anhydrous piperazine.

-

Process Safety : Automated temperature control and enclosed reactors mitigate risks from exothermic reactions.

-

Regulatory Compliance : Adherence to REACH and OSHA guidelines for handling Boc anhydride and chlorinated intermediates .

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups are replaced by other functional groups.

Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield piperazine-1,4-dicarboxylic acid.

Common Reagents and Conditions:

Acidic Hydrolysis: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used to hydrolyze the compound.

Basic Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used bases for hydrolysis.

Major Products Formed:

Piperazine-1,4-dicarboxylic acid: This is the primary product formed from the hydrolysis of this compound.

Scientific Research Applications

Medicinal Chemistry

DBPDC serves as an important intermediate in the synthesis of various biologically active molecules. Its unique structure allows for the development of drug candidates targeting different biological pathways.

- Synthesis of Drug Candidates : DBPDC is utilized in synthesizing piperazine derivatives, which are crucial for developing pharmaceuticals. For instance, modifications of DBPDC can lead to compounds with neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's .

- Therapeutic Efficacy : Research indicates that derivatives of DBPDC may exhibit antidepressant effects and act as neuroprotective agents, expanding its therapeutic applications.

Organic Synthesis

In organic synthesis, DBPDC is widely used as a protecting group for amines during the synthesis of complex molecules. This application is essential for selectively modifying functional groups without affecting other reactive sites.

- Protecting Group Functionality : The tert-butyl groups in DBPDC can be easily removed under mild conditions, allowing for the selective deprotection of functional groups post-reaction .

Case Studies

Several studies have highlighted the efficacy of DBPDC and its derivatives in specific therapeutic contexts:

- Neuroprotective Agents : Research indicates that DBPDC derivatives may act as neuroprotective agents, potentially beneficial in conditions like Alzheimer's disease. A study demonstrated that modifications to the piperazine ring could enhance neuroprotective activity against oxidative stress .

- Antidepressant Activity : Some studies suggest that modifications of DBPDC can lead to compounds with antidepressant effects. For example, a derivative was shown to increase serotonin levels in preclinical models .

Mechanism of Action

Mechanism: Di-tert-butyl piperazine-1,4-dicarboxylate acts as a protecting group by temporarily masking reactive sites on piperazine molecules. This allows for selective reactions to occur at other sites on the molecule .

Molecular Targets and Pathways: The compound primarily targets the nitrogen atoms in piperazine, forming stable carbamate linkages that protect these sites from unwanted reactions . The protecting groups can be removed under mild acidic or basic conditions, revealing the reactive piperazine core .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Variations and Substituents

Key structural analogs differ in substituents on the piperazine ring or ester groups, influencing their reactivity and applications.

Notes:

- Cyanomethyl derivatives (e.g., ) introduce electron-withdrawing groups, enhancing reactivity in nucleophilic substitutions .

- Chlorophenyl-substituted analogs () are explored for targeted protein degradation due to their hydrophobic interactions .

- Hydroxymethyl and hydroxyethyl derivatives () serve as intermediates for further functionalization, such as coupling with isoindoline carboxylates () .

Reactivity and Stability

- Carbamate Stability : The tert-butyl groups provide steric protection, making the compound resistant to hydrolysis under physiological conditions. This contrasts with ethyl or methyl esters, which are more labile .

- Deprotection : Boc groups are cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield free piperazine, enabling stepwise synthesis .

- Functional Group Tolerance: Derivatives with hydroxymethyl or cyanomethyl substituents undergo further reactions (e.g., esterification, alkylation) without compromising the Boc groups .

Biological Activity

Di-tert-butyl piperazine-1,4-dicarboxylate (DBPDC) is a synthetic organic compound with significant biological activity, particularly in medicinal chemistry. Its structural characteristics and pharmacokinetic properties make it a valuable candidate for various therapeutic applications. This article explores the biological activity of DBPDC, synthesizing research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 286.37 g/mol. The compound features a piperazine ring substituted with two tert-butyl ester groups at the 1 and 4 positions, which contributes to its stability and solubility in biological systems.

Key Properties:

- Molecular Weight: 286.37 g/mol

- Structure: Piperazine ring with two tert-butyl ester groups

- Stability: High stability under mild conditions

DBPDC exhibits several pharmacological effects attributed to its ability to permeate cellular membranes effectively. The compound is predicted to have high gastrointestinal absorption and can cross the blood-brain barrier, making it suitable for central nervous system (CNS) applications.

Pharmacokinetic Profile:

- Absorption: High gastrointestinal absorption

- Blood-Brain Barrier Penetration: Effective, enhancing CNS therapeutic potential

Medicinal Chemistry

DBPDC serves as an important intermediate in the synthesis of various biologically active molecules. Its unique structure allows for the development of drug candidates targeting different biological pathways.

Research Findings:

- Synthesis of Drug Candidates: DBPDC is utilized in synthesizing piperazine derivatives, which are crucial for developing pharmaceuticals.

- Therapeutic Efficacy: Compounds derived from DBPDC have shown potential in treating various conditions, including neurodegenerative diseases due to their ability to penetrate the blood-brain barrier.

Case Studies

Several studies have highlighted the efficacy of DBPDC and its derivatives in specific therapeutic contexts:

- Neuroprotective Agents: Research indicates that DBPDC derivatives may act as neuroprotective agents, potentially beneficial in conditions like Alzheimer's disease.

- Antidepressant Activity: Some studies suggest that modifications of DBPDC can lead to compounds with antidepressant effects, further expanding its therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of DBPDC, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,4-Bis(tert-butoxycarbonyl)piperazine | Similar backbone with two Boc groups | Primarily used as a protecting group |

| 1,4-Di-tert-butyl piperazine-1,4-dicarboxylic acid | Contains carboxylic acid instead of esters | More polar; different synthetic pathways |

| 1,4-Piperazinedicarboxylic acid, bis(1,1-dimethylethyl) ester | Contains dimethyl groups instead of tert-butyl | Different steric properties affecting reactivity |

Uniqueness: DBPDC stands out due to its high stability and ease of removal under mild conditions compared to other similar compounds.

Q & A

Basic Questions

Q. What are the key synthetic methodologies for preparing Di-tert-butyl piperazine-1,4-dicarboxylate?

The synthesis typically involves reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The Boc-protecting groups are introduced sequentially to ensure regioselectivity. Reaction parameters such as temperature (0–25°C), solvent (tetrahydrofuran or dichloromethane), and base (triethylamine or DMAP) are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. How is the purity and structural integrity of this compound validated?

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for tert-butyl groups (δ ~1.4 ppm in ¹H NMR; δ ~28 ppm in ¹³C NMR) and carbonyl carbons (δ ~155 ppm) confirm Boc protection.

- HRMS : Exact mass matching [M+Na]⁺ (calc. 309.1784 for C₁₄H₂₆N₂O₄Na⁺) validates molecular composition .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a versatile intermediate for synthesizing bioactive piperazine derivatives. The tert-butyl groups enhance solubility in organic solvents, while the dicarboxylate backbone allows selective deprotection for functionalization (e.g., coupling with pharmacophores via amidation or alkylation) .

Advanced Research Questions

Q. How can researchers address low yields during Boc protection of piperazine?

Common issues include incomplete reaction or side-product formation (e.g., mono-Boc derivatives). Strategies:

- Use a 2.2:1 molar ratio of Boc₂O to piperazine to ensure di-protection.

- Employ DMAP (4-dimethylaminopyridine) as a catalyst to accelerate reaction kinetics.

- Monitor reaction progress via TLC (Rf ~0.5 in 30% ethyl acetate/hexane) and quench with aqueous NH₄Cl to minimize hydrolysis .

Q. What analytical challenges arise in characterizing byproducts, and how are they resolved?

Byproducts like mono-Boc derivatives or tert-butyl cleavage products may co-elute during chromatography. Resolution methods:

- LC-MS/MS : Differentiates by molecular weight and fragmentation patterns.

- 2D NMR (HSQC/HMBC) : Assigns ambiguous proton-carbon correlations to confirm Boc group positioning.

- X-ray crystallography (if crystals are obtainable): Provides unambiguous structural confirmation .

Q. How do structural modifications of piperazine derivatives influence biological activity?

- Substituent effects : Adding electron-withdrawing groups (e.g., nitro) to the piperazine ring enhances receptor binding affinity in kinase inhibitors.

- Deprotection strategies : Selective removal of one Boc group enables conjugation with targeting moieties (e.g., fluorophores for imaging).

- Comparative studies : Piperazine derivatives with bulkier substituents (e.g., benzodioxane) show improved metabolic stability in vivo .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the biological activity of piperazine derivatives?

Discrepancies often stem from:

- Structural variations : Minor changes (e.g., tert-butyl vs. ethyl carboxylates) alter pharmacokinetics.

- Assay conditions : Varying cell lines or enzyme concentrations in inhibition studies.

- Resolution : Standardize assays (e.g., IC₅₀ under identical pH/temperature) and validate with orthogonal techniques (SPR, ITC) .

Q. Methodological Tables

Table 1: Optimization of Boc Protection Reaction

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Boc₂O:Piperazine Ratio | 2.2:1 | Increases to 85% |

| Solvent | Anhydrous THF | Reduces hydrolysis |

| Catalyst | DMAP (0.1 equiv) | Accelerates reaction |

Table 2: Key Spectroscopic Data

| Technique | Diagnostic Signal | Assignment |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.42 (s, 18H) | tert-butyl |

| ¹³C NMR | δ 155.2 (C=O) | Carboxylate |

| HRMS (ESI+) | m/z 309.1784 [M+Na]⁺ | C₁₄H₂₆N₂O₄ |

Properties

IUPAC Name |

ditert-butyl piperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-7-9-16(10-8-15)12(18)20-14(4,5)6/h7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROXEBCFDJQGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337995 | |

| Record name | Di-tert-butyl piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76535-75-6 | |

| Record name | 1,4-Bis(1,1-dimethylethyl) 1,4-piperazinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76535-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.